molecular formula C14H14N2O3S B185531 N-(4-acetylphenyl)-4-aminobenzenesulfonamide CAS No. 19837-78-6

N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Cat. No.: B185531
CAS No.: 19837-78-6
M. Wt: 290.34 g/mol
InChI Key: KLQGVVDBXSZWDN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-aminobenzenesulfonamide is a chemical compound with the molecular formula C14H13NO3S. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzenesulfonamide group attached to a 4-acetylphenyl and 4-amino group, making it a unique and valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-aminobenzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of N-methyl-2-pyrrolidone (NMP) as a solvent at room temperature for 24 hours . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-aminobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(4-acetylphenyl)-4-aminobenzenesulfonamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(4-acetylphenyl)-4-aminobenzenesulfonamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an amino group.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with the acetyl group in a different position.

    4-methyl-N-(pyridin-4-yl)benzenesulfonamide: Contains a pyridine ring instead of a phenyl ring.

These compounds share similar chemical properties and reactivity but differ in their specific functional groups and positions, which can influence their biological activities and applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-aminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQGVVDBXSZWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173576
Record name Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-78-6
Record name N-(4-Acetylphenyl)-4-aminobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19837-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-4-aminobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019837786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC6925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6925
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-4-AMINOBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCU9VT6TQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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